1-(Benzyloxy)-4-(1-iodoethenyl)benzene
Description
1-(Benzyloxy)-4-(1-iodoethenyl)benzene (C${15}$H${13}$IO, molecular weight 360.18 g/mol) is a substituted benzene derivative featuring a benzyloxy group (-OCH$2$C$6$H$_5$) at the 1-position and a 1-iodoethenyl (-CH=CHI) group at the 4-position. The benzyloxy group enhances solubility in organic solvents, while the iodoethenyl moiety confers reactivity in cross-coupling reactions (e.g., Suzuki, Heck).
Properties
CAS No. |
821798-73-6 |
|---|---|
Molecular Formula |
C15H13IO |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-(1-iodoethenyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H13IO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,1,11H2 |
InChI Key |
PGIQZZAOEMXOHR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Iodoethenyl Group : The iodine atom in 1-(Benzyloxy)-4-(1-iodoethenyl)benzene facilitates cross-coupling reactions due to its polarizable C-I bond, making it superior to chloro or fluoro derivatives in Suzuki-Miyaura couplings .
- Trifluoromethyl Group: In 1-(Benzyloxy)-4-(trifluoromethyl)benzene, the electron-withdrawing CF$_3$ group stabilizes oxidation intermediates, as evidenced by its anodic peak at +1.05 V (pH 3) .
Steric and Crystallographic Properties
- Planarity : 1-Benzyloxy-4-chlorobenzene exhibits near-coplanar benzene rings (dihedral angle 3.4°), stabilized by weak C-H⋯C interactions . In contrast, bulkier substituents (e.g., trifluoromethyl, iodoethenyl) may induce steric strain, altering crystallinity.
- Fluorine Effects : 1-(Benzyloxy)-4-(fluoromethyl)benzene benefits from fluorine's small size, enabling efficient radical-polar fluorination (77% yield) without significant steric hindrance .
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